

Application Notes and Protocols for MMT3-72 in Localized JAK Inhibition Studies

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Compound of Interest

Compound Name: MMT3-72

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Introduction

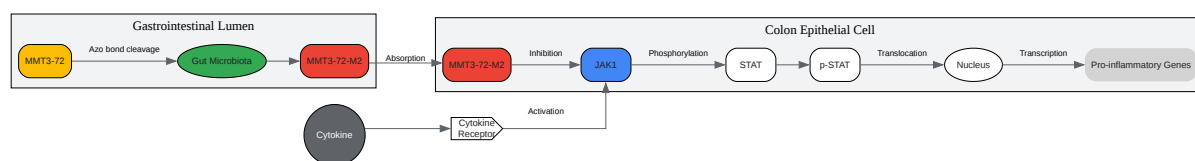
MMT3-72 is a novel, investigational weak inhibitor of Janus kinase 1 (JAK1) designed for localized therapeutic action within the gastrointestinal tract.^{[1][2][3]} It functions as a prodrug that is specifically activated by the gut microbiota, offering a targeted approach for the treatment of inflammatory conditions such as ulcerative colitis. This localized activation minimizes systemic exposure and associated side effects, a significant advancement in the application of JAK inhibitors.

The core mechanism of **MMT3-72** relies on an azo bond that is cleaved by bacterial azoreductases present in the colon. This cleavage releases its active metabolite, **MMT3-72-M2**, a potent and selective JAK1 inhibitor.^[4] **MMT3-72-M2** then exerts its therapeutic effect by inhibiting the JAK/STAT signaling pathway, a critical mediator of inflammatory cytokine signaling. This application note provides detailed protocols for studying the activity of **MMT3-72** and its active metabolite, from in vitro kinase assays to in vivo models of colitis.

Mechanism of Action

MMT3-72 is designed with increased molecular weight and polarity to limit its absorption from the upper gastrointestinal tract.^[5] Upon reaching the colon, the azo bond in **MMT3-72** is cleaved by bacterial azoreductases, releasing the active metabolite **MMT3-72-M2**.^[5] **MMT3-72-M2** then enters the colon tissues and inhibits JAK1, thereby blocking the phosphorylation of

STAT proteins and preventing their translocation to the nucleus to initiate the transcription of pro-inflammatory genes.



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Caption: Mechanism of localized activation and action of **MMT3-72**.

Data Presentation

The inhibitory activity of the active metabolite, **MMT3-72-M2**, has been characterized against the four members of the JAK family. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

Compound	Target	IC ₅₀ (nM)
MMT3-72-M2	JAK1	10.8
MMT3-72-M2	JAK2	26.3
MMT3-72-M2	TYK2	91.6
MMT3-72-M2	JAK3	328.7

Data sourced from
[MedchemExpress](#).^[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the IC₅₀ values of **MMT3-72** and **MMT3-72-M2** against purified JAK enzymes.

Materials:

- Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
- ATP
- Substrate peptide (e.g., a poly(Glu, Tyr) peptide)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- **MMT3-72** and **MMT3-72-M2**, dissolved in DMSO
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of **MMT3-72** and **MMT3-72-M2** in DMSO. A typical starting concentration would be 100 µM.
- In a 384-well plate, add 1 µL of the compound dilutions.
- Add 5 µL of a solution containing the JAK enzyme and the substrate peptide in kinase assay buffer.
- Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the K_m for each enzyme.
- Incubate the plate at room temperature for 1 hour.

- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to DMSO controls.
- Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Cellular Assay for STAT3 Phosphorylation

This protocol measures the ability of **MMT3-72-M2** to inhibit cytokine-induced STAT3 phosphorylation in a relevant cell line (e.g., U2OS cells).

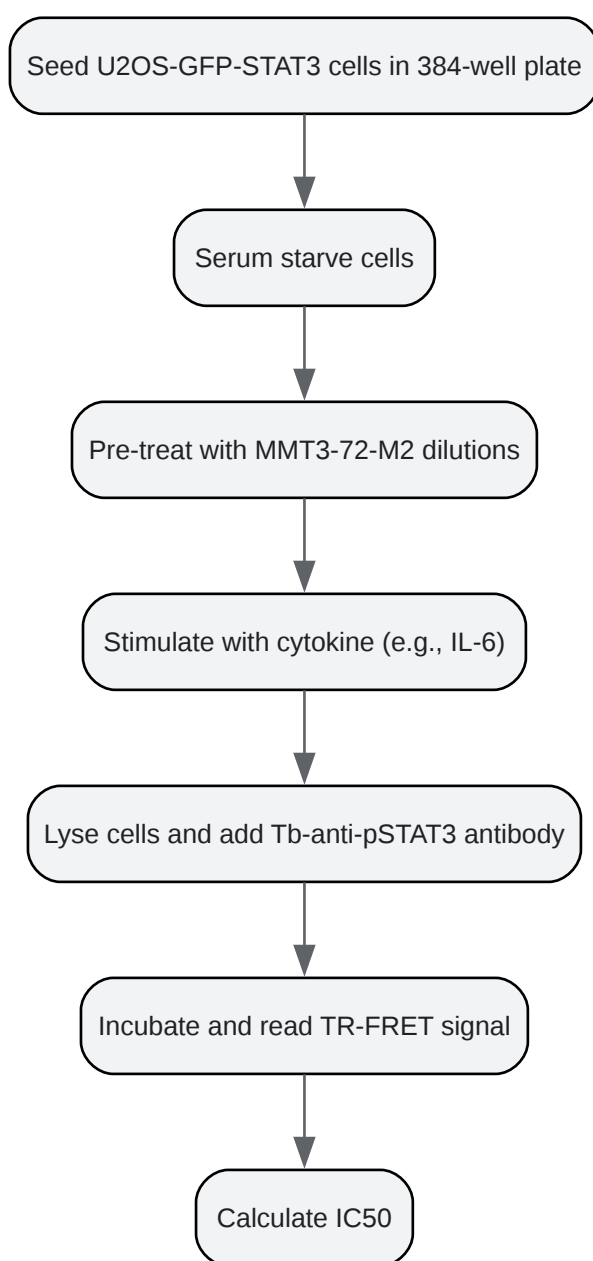
Materials:

- U2OS cells stably expressing a GFP-STAT3 fusion protein
- Cell culture medium (e.g., DMEM with 10% FBS)
- Cytokine for stimulation (e.g., Oncostatin M or IL-6)
- **MMT3-72-M2**, dissolved in DMSO
- Lysis buffer containing a terbium-labeled anti-phospho-STAT3 antibody (e.g., from a LanthaScreen™ assay kit)
- 384-well cell culture plates
- TR-FRET plate reader

Procedure:

- Seed U2OS-GFP-STAT3 cells into 384-well plates and allow them to adhere overnight.
- Serum-starve the cells for 4-6 hours.
- Pre-treat the cells with serial dilutions of **MMT3-72-M2** for 1 hour.

- Stimulate the cells with an EC80 concentration of the chosen cytokine for 30 minutes.
- Lyse the cells by adding the lysis buffer containing the terbium-labeled anti-phospho-STAT3 antibody.
- Incubate for 1-2 hours at room temperature to allow for antibody binding.
- Measure the TR-FRET signal on a compatible plate reader.
- Calculate the percent inhibition of STAT3 phosphorylation and determine the IC50 value.



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Caption: Workflow for the cellular p-STAT3 inhibition assay.

In Vivo DSS-Induced Colitis Model

This protocol outlines the use of **MMT3-72** in a mouse model of ulcerative colitis induced by dextran sulfate sodium (DSS).

Materials:

- 8-week-old male C57BL/6 mice
- Dextran sulfate sodium (DSS), 3-5% (w/v) in drinking water
- **MMT3-72**, formulated for oral gavage (e.g., in 0.5% carboxymethylcellulose)
- Fecal occult blood test kit
- Anesthesia
- Dissection tools
- Formalin and PBS

Procedure:

- Acclimatize mice for one week.
- Induce colitis by providing DSS in the drinking water for 5-7 days.
- Randomize mice into treatment groups (e.g., vehicle control, **MMT3-72** low dose, **MMT3-72** high dose).
- Administer **MMT3-72** or vehicle daily via oral gavage, starting on day 3 of DSS administration.
- Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).

- At the end of the study (e.g., day 8-10), euthanize the mice.
- Collect the colons, measure their length, and collect tissue samples for histology (fix in formalin) and cytokine analysis (snap-freeze in liquid nitrogen).
- Score histological sections for inflammation severity and tissue damage.
- Analyze colon tissue homogenates for levels of pro-inflammatory cytokines (e.g., IL-6, TNF- α) by ELISA or multiplex assay.
- Analyze colon tissue homogenates for p-STAT3 levels by Western blot to confirm target engagement.

Conclusion

MMT3-72 represents a promising strategy for the localized treatment of inflammatory bowel disease. Its unique activation mechanism in the colon allows for targeted delivery of the potent JAK1 inhibitor, **MMT3-72-M2**, while minimizing systemic side effects. The protocols provided here offer a framework for researchers to investigate the efficacy and mechanism of action of **MMT3-72** and similar locally-acting prodrugs. These studies are crucial for advancing the development of safer and more effective therapies for inflammatory diseases.

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